![molecular formula C21H17NO3 B5539484 N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide CAS No. 5928-02-9](/img/structure/B5539484.png)
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions, including direct acylation, cyclocondensation, and modifications of existing scaffolds. For instance, the synthesis of benzamide derivatives through direct acylation reactions demonstrates the versatility of this approach in creating compounds with specific functionalities (Younes et al., 2020).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of chemical compounds. Studies on similar molecules have shown that crystallographic analysis can reveal detailed information about the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the chemical behavior of compounds (Attia et al., 2014).
Chemical Reactions and Properties
Chemical properties of compounds like "N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide" can be explored through reactions such as acylation, phosphorylation, and cyclization. These reactions not only expand the chemical diversity of the compounds but also enhance their potential applications in medicinal chemistry and material science (Talupur et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application in real-world scenarios. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable information about the thermal stability and phase transitions of these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group interactions, are critical for understanding the potential applications of these compounds. Studies involving density functional theory (DFT) calculations and spectroscopic analyses can shed light on the electronic structure, charge distribution, and potential reactivity patterns of these molecules (Demir et al., 2015).
Scientific Research Applications
Catalytic Assemblies and Synthesis
The synthesis and catalytic applications of compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide have been extensively studied. For instance, the development of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups has demonstrated significant advancements in the field of asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives like 1,2-bis(tert-butylmethylphosphino)benzene and 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene, have shown excellent enantioselectivities and high catalytic activities in the synthesis of chiral pharmaceutical ingredients, highlighting their practical utility in medicinal chemistry (Imamoto et al., 2012).
Antimicrobial and Antioxidant Activities
The synthesis and characterization of benzamide derivatives, including those structurally related to N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide, have been explored for their potential biological activities. Studies have shown that certain benzamide compounds exhibit promising antimicrobial and antioxidant activities, making them of interest for further applications in the field of medicinal chemistry. These compounds have been tested against various pathogens and have shown to possess the potential to bind to nucleotide protein targets, which is crucial for developing new therapeutic agents (Saeed et al., 2015).
Metabolic Studies
Metabolic studies on compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide have provided insights into their biotransformation and the identification of metabolites. These studies are essential for understanding the pharmacokinetic properties of these compounds and their metabolic pathways in the body. Research on synthetic opioids, for instance, has involved assessing metabolic stability in human liver microsomes and identifying metabolites after incubation with human hepatocytes. Such studies contribute to the detection of these compounds in forensic samples and the development of targeted drug delivery systems (Wohlfarth et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(22-11-13-4-9-18-19(10-13)25-12-24-18)17-8-7-15-6-5-14-2-1-3-16(17)20(14)15/h1-4,7-10H,5-6,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXDUJPCKHVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350118 |
Source
|
Record name | ST005941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
CAS RN |
5928-02-9 |
Source
|
Record name | ST005941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.